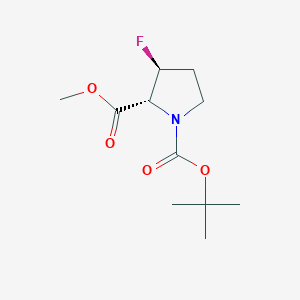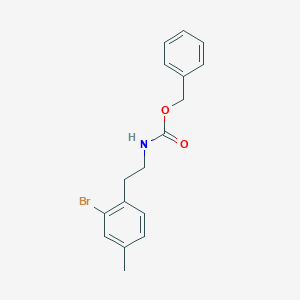
trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid: is an organic compound that features a cyclohexane ring substituted with an allyloxycarbonyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves the hydrogenation of appropriate aromatic or cyclohexene derivatives. The process often uses catalysts such as platinum group metals or Raney nickel under specific conditions to achieve the desired trans configuration . The reaction conditions include hydrogen pressures of 100-150 atm and temperatures of 130-160°C .
Industrial Production Methods: Industrial production methods for this compound may involve a one-pot synthesis approach, where the trans isomer is obtained with a high trans ratio by reacting suitable precursors under basic conditions with a catalyst and solvent mixture . This method is advantageous for large-scale production due to its efficiency and lower hydrogen pressure requirements.
Analyse Chemischer Reaktionen
Types of Reactions: trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the allyloxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid serves as an intermediate for the preparation of various compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties .
Wirkmechanismus
The mechanism of action of trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activities or receptor functions . The specific pathways and targets depend on the compound’s structure and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
- cis-3-aminocyclohexanecarboxylic acid
- trans-4-aminocyclohexanecarboxylic acid
- cis-4-aminocyclohexanecarboxylic acid
Uniqueness: trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is unique due to its specific trans configuration and the presence of the allyloxycarbonyl group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its cis counterparts and other similar compounds .
Eigenschaften
IUPAC Name |
(1R,3R)-3-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-6-16-11(15)12-9-5-3-4-8(7-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGNIEBAURMBJS-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azaspiro[3.4]octan-1-one](/img/structure/B8148204.png)






![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8148253.png)


![tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B8148290.png)

